REACTION_SMILES
|
[B-:1]([F:2])([F:3])([F:4])[F:5].[Br:6][c:7]1[c:8]([Cl:17])[c:9]([N+:15]#[N:16])[cH:10][c:11]([F:14])[c:12]1[F:13].[C-:18]#[N:19].[K:20][C:21]#[N:22].[Na+:23].[Na+:24].[O-:25][C:26](=[O:27])[O-:28].[OH2:29].[cH:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1>>[Br:6][c:7]1[c:8]([Cl:17])[c:9]([C:21]#[N:22])[cH:10][c:11]([F:14])[c:12]1[F:13]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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N#[N+]c1cc(F)c(F)c(Br)c1Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#[N+]c1cc(F)c(F)c(Br)c1Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[C-]#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[K]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1cc(F)c(F)c(Br)c1Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |